3,4-Dimethoxydalbergione
CAS No.: 3755-64-4
Cat. No.: VC0540924
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3755-64-4 |
---|---|
Molecular Formula | C17H16O4 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | 2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3/t12-/m1/s1 |
Standard InChI Key | LJEJBLOFFDLRIH-GFCCVEGCSA-N |
Isomeric SMILES | COC1=C(C(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2)OC |
SMILES | COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |
Canonical SMILES | COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Classification
Basic Properties
3,4-Dimethoxydalbergione is classified as a neoflavonoid, a subclass of polyketides, despite initial associations with ubiquinones due to structural similarities . Its IUPAC name, 2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione, reflects its stereochemistry and functional groups. Key identifiers include:
Property | Value | Source Citation |
---|---|---|
Molecular Formula | ||
Molecular Weight | 284.31 g/mol | |
CAS Registry Number | 3755-64-4 | |
InChI Key | LJEJBLOFFDLRIH-GFCCVEGCSA-N | |
SMILES Notation | COC1=C(C(=O)C(=CC1=O)C@HC2=CC=CC=C2)OC |
Stereochemical Considerations
The compound’s (R)-configuration at the C1 position of the phenylpropenyl side chain is critical for its bioactivity . This chirality influences interactions with biological targets, as evidenced by its enantiomer-specific inhibition patterns.
Structural Elucidation and Spectral Data
Core Architecture
The molecule features a cyclohexa-2,5-diene-1,4-dione backbone with methoxy groups at positions 2 and 3 . A propenylphenyl substituent at position 5 introduces hydrophobicity, enabling membrane interactions. Computational models predict a planar quinoid system with slight puckering due to steric hindrance from the methoxy groups .
Experimental Spectral Characteristics
Mass spectrometry (MS) data reveal a precursor ion at m/z 285.1121 ([M+H]) and fragment ions at m/z 95.02, 181.06, and 166.04, consistent with cleavage of the methoxy and propenyl groups . Collision cross-section (CCS) values, measured using traveling wave ion mobility spectrometry, are:
Ion Type | CCS (Ų) | Method |
---|---|---|
[M+H] | 160.15 | Calibrated with polyalanine |
[M+Na] | 153.34 | Calibrated with drug standards |
These CCS values aid in distinguishing 3,4-Dimethoxydalbergione from structurally similar compounds .
Natural Occurrence and Biosynthesis
Plant Sources
The compound has been isolated from Dalbergia nigra, a tropical hardwood tree native to Brazil . Its production is linked to plant defense mechanisms, as neoflavonoids often exhibit antimicrobial and insecticidal properties.
Biosynthetic Pathway
While the exact pathway remains uncharacterized, it likely originates from the phenylpropanoid pathway. Proposed steps include:
-
Coumaroyl-CoA formation from phenylalanine.
-
Cyclization and oxidation to form the quinone core.
-
Methoxylation and prenylation to install substituents.
Comparative Analysis with Structural Analogues
4,4'-Dimethoxydalbergione
This positional isomer lacks bioactivity compared to the 3,4-derivative, underscoring the importance of methoxy group placement . Differences in CCS values ([M+H] = 158.92 Ų) further highlight structural distinctions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume